molecular formula C19H24N2O2S B15218879 3,4,4-Trimethyl-1-(4-methylbenzene-1-sulfonyl)-2-phenylimidazolidine CAS No. 88939-53-1

3,4,4-Trimethyl-1-(4-methylbenzene-1-sulfonyl)-2-phenylimidazolidine

Cat. No.: B15218879
CAS No.: 88939-53-1
M. Wt: 344.5 g/mol
InChI Key: YCRCEVUFJSPSKD-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine is a heterocyclic compound with the molecular formula C19H24N2O2S and a molecular weight of 344.47 g/mol . This compound is characterized by its unique structure, which includes a tosyl group attached to an imidazolidine ring. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine typically involves the reaction of 2-phenylimidazolidine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The imidazolidine ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Properties

CAS No.

88939-53-1

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

3,4,4-trimethyl-1-(4-methylphenyl)sulfonyl-2-phenylimidazolidine

InChI

InChI=1S/C19H24N2O2S/c1-15-10-12-17(13-11-15)24(22,23)21-14-19(2,3)20(4)18(21)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3

InChI Key

YCRCEVUFJSPSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2C3=CC=CC=C3)C)(C)C

Origin of Product

United States

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